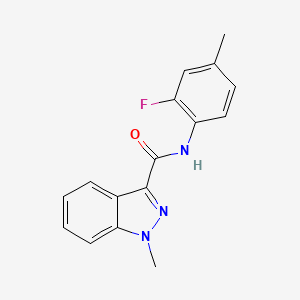

N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAYGFLQDNBXKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Introduction of the Fluorinated Phenyl Ring: The 2-fluoro-4-methylphenyl group is introduced via nucleophilic substitution reactions, often using fluorinated anilines as starting materials.

Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and indazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The target compound’s indazole core distinguishes it from pyrazole-based analogs (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde from ).

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | Indazole | - 1-Methyl - 3-Carboxamide (N-(2-fluoro-4-methylphenyl)) |

~299.3 | ~2.8 |

| 5-(3-Chlorophenylsulfanyl)-1-methyl... | Pyrazole | - 1-Methyl - 3-Trifluoromethyl - 4-Carbaldehyde O-(2-chloro-1,3-diol) |

~378.8 | ~3.5 |

Electronic and Steric Effects

- Fluorine vs. Fluorine’s electronegativity may also strengthen hydrogen bonding with target proteins .

- Methyl vs. Trifluoromethyl : The 1-methyl group on the indazole core introduces moderate steric hindrance, whereas the trifluoromethyl group in the pyrazole analog increases metabolic stability but may reduce solubility due to higher lipophilicity.

Pharmacological Implications

- Indazole vs. Pyrazole : Indazole derivatives often exhibit superior pharmacokinetic profiles due to increased rigidity and reduced metabolic degradation compared to pyrazoles.

- Carboxamide vs. Sulfanyl Groups : The carboxamide moiety in the target compound may facilitate hydrogen bonding with enzymatic active sites, while the sulfanyl group in ’s compound could participate in disulfide bonding or hydrophobic interactions .

Research Findings and Limitations

While empirical data on the target compound’s activity are unavailable in the provided evidence, structural comparisons suggest:

The indazole core likely enhances target binding affinity over pyrazole analogs.

Further studies are required to validate these hypotheses, particularly in vitro assays (e.g., IC50 measurements) and metabolic stability tests.

Biological Activity

N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole-3-carboxamide family, notable for its unique structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The compound features a 1-methyl indazole core substituted with a 2-fluoro-4-methylphenyl group at the nitrogen atom and a carboxamide functional group at the 3-position. Its molecular formula is C_{13}H_{12}F N_{3}O, which contributes to its unique pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C_{13}H_{12}F N_{3}O |

| Indazole Core | Present |

| Fluorinated Phenyl Group | 2-Fluoro-4-methyl |

| Functional Group | Carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring enhances binding affinity, while the indazole core modulates biological activity. Ongoing research aims to elucidate the exact pathways involved in its action, particularly regarding enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that compounds within the indazole-3-carboxamide class exhibit significant biological activities, particularly as potential therapeutic agents. Notable activities include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may have implications in cancer treatment and other diseases.

- Receptor Binding : It shows potential in binding to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

- Cancer Research : Studies have demonstrated that this compound exhibits anti-proliferative effects on cancer cell lines. For instance, it was tested against several cancer xenograft models, showing promising results in delaying tumor growth .

- In Vitro Studies : In laboratory settings, the compound has shown significant activity against various biological targets. For example:

Potential Applications

Given its biological activities, this compound has potential applications in:

- Drug Development : It may serve as a lead structure for developing new drugs targeting cancer and other diseases.

- Pharmaceutical Research : Ongoing studies are exploring its efficacy in treating conditions related to enzyme dysfunctions and receptor abnormalities.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Friedel-Crafts acylation : Reacting a substituted benzoyl chloride with an indazole precursor in the presence of Lewis acid catalysts (e.g., AlCl₃) to form the carboxamide backbone .

N-methylation : Introducing the methyl group to the indazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .

Fluorophenyl substitution : Coupling the 2-fluoro-4-methylphenyl group via nucleophilic aromatic substitution (SNAr) using palladium catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) .

Key Considerations : Monitor reaction purity via HPLC and optimize solvent systems (e.g., DMF or THF) to improve yields (typically 60–75%) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and carboxamide bond formation (e.g., carbonyl peak at ~165–170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₅FN₃O₂; theoretical MW: 328.3 g/mol) with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of the fluorophenyl and methyl groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for receptor binding or enzyme inhibition using:

- Fluorescence Polarization Assays : Test affinity for kinase targets (e.g., JAK/STAT pathway) at varying concentrations (1 nM–10 μM) .

- Cell Viability Assays (e.g., MTT): Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Kinetic Solubility Tests : Measure solubility in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for indazole-carboxamide derivatives?

- Methodological Answer : Address discrepancies by:

Standardizing Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

Metabolic Stability Testing : Use liver microsomes (human/rat) to identify degradation products that may skew activity .

Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Example : In mGlu2 receptor studies, THIIC (a related compound) showed anxiolytic effects only in mGlu2⁺/⁺ mice, highlighting receptor specificity .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Conduct systematic modifications:

- Fluorine Position : Compare 2-fluoro vs. 3-fluoro analogs to assess steric/electronic effects on receptor binding .

- Methyl Group Replacement : Substitute with ethyl or cyclopropyl to evaluate steric tolerance .

- QSAR Modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Q. How can the metabolic stability and toxicity profile of this compound be optimized?

- Methodological Answer :

- Cytochrome P450 Inhibition Assays : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .

- Ames Test : Assess mutagenicity in TA98 and TA100 bacterial strains (OECD Guideline 471) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce hepatic clearance .

Q. What experimental approaches are recommended for studying the compound’s mechanism of action in neurological disorders?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings to measure effects on neuronal glutamate release in hippocampal slices .

- Behavioral Models : Test in rodent assays (e.g., forced swim test for antidepressant activity) with dose-response curves (1–30 mg/kg, i.p.) .

- Biomarker Analysis : Quantify CSF histamine metabolites (e.g., t-MeHA) via LC-MS to link CNS exposure to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.